6-(4-乙基苯基)-3-氧代-2,3-二氢吡啶嗪-4-羧酸

描述

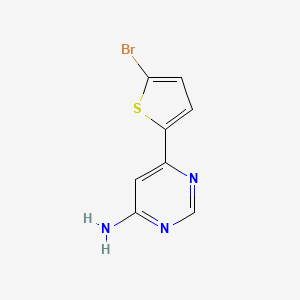

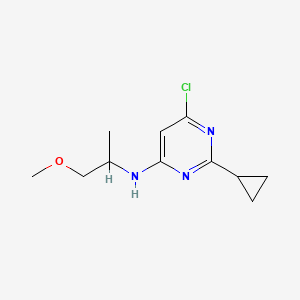

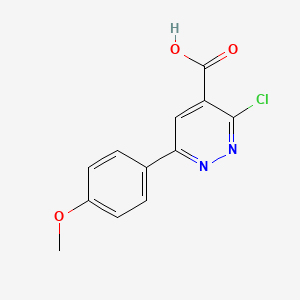

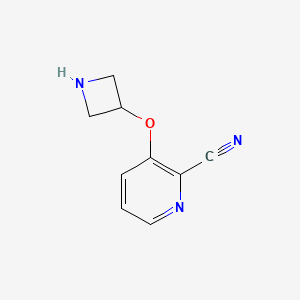

The compound “6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a pyridazine derivative. Pyridazines are diazines (organic compounds with two nitrogen atoms in a six-membered aromatic ring) with the nitrogen atoms in the 1,2-positions . The presence of an ethylphenyl group and a carboxylic acid group could potentially influence the compound’s reactivity and properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a method like the Japp-Klingemann reaction . The ethylphenyl group could be introduced through a Friedel-Crafts alkylation, and the carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or alkyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The ethylphenyl group would be a substituent on this ring, and the carboxylic acid group would be attached to the 4-position of the pyridazine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridazine ring, the ethylphenyl group, and the carboxylic acid group. The pyridazine ring could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The carboxylic acid group could participate in reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound’s solubility would be influenced by the presence of both polar (carboxylic acid) and nonpolar (ethylphenyl) groups .科学研究应用

Comprehensive Analysis of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid Applications

Green Chemistry in Pharmaceutical Synthesis

6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: has potential applications in green chemistry, particularly in Suzuki coupling reactions. These reactions are pivotal for creating functionalized biaryls, which are essential in both academic and industrial pharmaceutical research. The compound’s derivatives could serve as lead compounds in the discovery of new nonsteroidal anti-inflammatory drugs, particularly for treating conditions like arthritis.

Enhancement of Anti-Inflammatory Effects

Derivatives of this compound have been studied for their enhanced anti-inflammatory effects when formulated with β-cyclodextrin derivatives. This formulation could lead to increased therapeutic efficacy, making these compounds more potent as anti-inflammatory agents.

Synthesis of Conformationally Restricted Dopamine Analogues

The compound’s derivatives are useful in synthesizing bridged 3-benzazepine derivatives, which are dopamine analogues with potential applications in neurological research and therapeutics. These analogues could play a significant role in the development of treatments for various neurological disorders.

Drug Synthesis and Pharmaceutical Research

Derivatives of 6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are instrumental in the synthesis of various pharmaceutical compounds. For instance, they can be used as mediums for synthesizing medications for inflammation and codeine, showcasing the compound’s versatility in drug synthesis.

Wine Research and Sensory Analysis

In the field of wine research, the sensory analysis of wines is enhanced by understanding the influence of serving temperature and wine type on the perception of this compound and its related derivatives. This knowledge is crucial for quality control and sensory analysis in the wine industry.

Binding Studies in Pharmacokinetics

The binding characteristics of the compound’s derivatives to human serum albumin have been explored. These studies are important for understanding the pharmacokinetics of new drugs and can influence the design of compounds with better efficacy and reduced side effects.

Anticonvulsant Agents

Research has indicated that certain derivatives display significant anticonvulsant activity without neurotoxicity. These findings suggest that the compound could serve as a basis for designing new anticonvulsant drugs with fewer side effects compared to current treatments .

Photodynamic Antimicrobial Therapy

A derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) , has been synthesized and exhibits excellent photophysical properties. It has been assessed as a potential agent for antibacterial photodynamic therapy, indicating the compound’s application in developing new antimicrobial treatments .

作用机制

Target of Action

Similar compounds have been known to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

For instance, it may bind to the active site of the target protein, leading to changes in the protein’s function .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-8-3-5-9(6-4-8)11-7-10(13(17)18)12(16)15-14-11/h3-7H,2H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIKMMQYHLFZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)

![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)